molecular formula C16H16ClN3O3 B2467088 5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 936077-59-7

5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B2467088
CAS RN: 936077-59-7
M. Wt: 333.77
InChI Key: WPTSOBDQPDBXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C16H16ClN3O3 and its molecular weight is 333.77. The purity is usually 95%.
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Scientific Research Applications

Neuroinflammation Marker and PET Imaging

Translocator protein (TSPO) is significantly upregulated in activated microglia, making it a vital marker for neuroinflammation. The novel radioligand 11C-N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl]-acetamide (11C-DPA-713) binds to TSPO with high affinity. This characteristic has been leveraged in PET imaging to study neuroinflammation in humans. Initial studies indicate that 11C-DPA-713 exhibits a larger brain signal and plasma-to-tissue clearance compared to its counterparts, marking it as a promising ligand for evaluating TSPO binding in neuroinflammatory conditions (Endres et al., 2009).

Pyrethroid Metabolite Biomonitoring

Studies on exposure to pyrethroid (PYR) insecticides, particularly in children, have utilized biomonitoring of urinary pyrethroid metabolites. These metabolites include compounds like 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, which are associated with various types of PYRs. Urinary biomonitoring has provided insight into the widespread and seasonally specific exposure to multiple hygiene- and agriculture-PYRs in young populations, contributing valuable data for public health and safety evaluations (Ueyama et al., 2022).

Environmental Exposure and Neurotoxicity

Organophosphorus (OP) and pyrethroid (PYR) compounds, the most widely used insecticides, are recognized as developmental neurotoxicants. Understanding environmental exposure to these chemicals, especially among young children, is crucial for developing public health policies. The presence of specific metabolites, including 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, in urine samples has served as direct indicators of exposure, facilitating the assessment of risks and levels of exposure to these neurotoxicants (Babina et al., 2012).

Serotonin Receptor Imaging

Studies have explored the use of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[(18)F]fluorobenzamido++] ethylpiperazine ([(18)F]p-MPPF) for imaging 5-hydroxytryptamine1A (5-HT(1A)) receptors in healthy volunteers. This research aids in understanding the distribution of 5-HT(1A) receptors in the human brain and has implications for psychiatric and neurological disorder treatments. The research underscores the value of compounds like [(18)F]p-MPPF, which include structural components such as 4-methoxyphenyl groups, in the advancement of neuroimaging techniques (Passchier et al., 2000).

properties

IUPAC Name

5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-22-9-13-15(10-3-5-12(23-2)6-4-10)16-18-11(8-17)7-14(21)20(16)19-13/h3-7,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFOCEYZTLJJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C2=NC(=CC(=O)N2N1)CCl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

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